(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is particularly valuable in the synthesis of amines and other nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and cleavage reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, forming new sulfinamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinamide under mild conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and various substituted sulfinamides, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereogenic environment during chemical reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers introduced by the sulfinamide.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfonimidates: These compounds have a sulfur(VI) center and are used as chiral templates in asymmetric synthesis.
Uniqueness
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide is unique due to its specific trifluoromethyl and phenyl substituents, which enhance its reactivity and selectivity in chemical reactions. These structural features make it particularly valuable in the synthesis of complex molecules with high enantiomeric purity.
Properties
IUPAC Name |
2-methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12-,21?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSARJNDBMICJKA-SXWUCCAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](CC(=O)C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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